molecular formula C17H20N2O2 B5684918 1-[4-acetyl-1-(3-amino-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

1-[4-acetyl-1-(3-amino-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

Cat. No.: B5684918
M. Wt: 284.35 g/mol
InChI Key: ZBRXYXHGTNIEBN-UHFFFAOYSA-N
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Description

1-[4-acetyl-1-(3-amino-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone is a complex organic compound with a unique structure that includes a pyrrole ring substituted with acetyl, amino, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-acetyl-1-(3-amino-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone typically involves multi-step organic reactionsSpecific conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-acetyl-1-(3-amino-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups .

Scientific Research Applications

1-[4-acetyl-1-(3-amino-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-acetyl-1-(3-amino-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-acetyl-1-(3-amino-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone is unique due to its specific combination of functional groups and the presence of the pyrrole ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-acetyl-1-(3-amino-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-9-6-7-14(8-15(9)18)19-10(2)16(12(4)20)17(11(19)3)13(5)21/h6-8H,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRXYXHGTNIEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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